molecular formula C5H7N3O B12360059 4-amino-6-methyl-4H-pyridazin-3-one

4-amino-6-methyl-4H-pyridazin-3-one

Cat. No.: B12360059
M. Wt: 125.13 g/mol
InChI Key: YDJSHNCJYKFCKF-UHFFFAOYSA-N
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Description

4-amino-6-methyl-4H-pyridazin-3-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyridazine ring with an amino group at the 4-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-4H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . One common method involves the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-4H-pyridazin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-4H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-6-methyl-4H-pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its amino and methyl groups contribute to its biological activity and make it a valuable compound for drug development .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

4-amino-6-methyl-4H-pyridazin-3-one

InChI

InChI=1S/C5H7N3O/c1-3-2-4(6)5(9)8-7-3/h2,4H,6H2,1H3

InChI Key

YDJSHNCJYKFCKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C(=O)N=N1)N

Origin of Product

United States

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